molecular formula C29H42N2O10 B13447402 Finasteride Carboxylic Acid Acyl-beta-D-glucuronide

Finasteride Carboxylic Acid Acyl-beta-D-glucuronide

Cat. No.: B13447402
M. Wt: 578.7 g/mol
InChI Key: XCAHIQQKLPVTDT-WQIHUYEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves the conjugation of finasteride with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally include an aqueous environment with the presence of UDP-glucuronic acid as a co-substrate .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions, ensuring high yield and purity of the product .

Properties

Molecular Formula

C29H42N2O10

Molecular Weight

578.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H42N2O10/c1-27(2,26(39)41-25-21(35)19(33)20(34)22(40-25)24(37)38)31-23(36)16-7-6-14-13-5-8-17-29(4,12-10-18(32)30-17)15(13)9-11-28(14,16)3/h10,12-17,19-22,25,33-35H,5-9,11H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,25-,28-,29+/m0/s1

InChI Key

XCAHIQQKLPVTDT-WQIHUYEGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

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